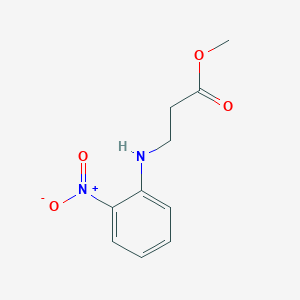

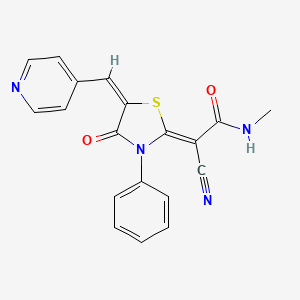

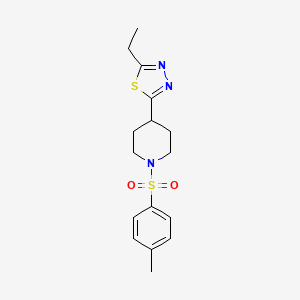

(Z)-2-cyano-N-methyl-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidine derivatives, such as “(Z)-2-cyano-N-methyl-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide”, has been a topic of interest in interdisciplinary research . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, 2- (4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared by the reaction of 2-cyano- N -furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .Molecular Structure Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

In the synthesis process, 2-Cyano- N -furan-2-ylmethyl-2- (4-oxo-3-phenylthiazolidin-2-ylidene)acetamide reacted with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound has been involved in research aiming at the synthesis of new heterocyclic assemblies through cyclocondensation reactions, highlighting its role in creating novel chemical entities with potential therapeutic applications. For instance, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides demonstrates the compound's versatility in forming heterocyclic structures with significant yields (Obydennov et al., 2017).

Anticancer and Antifibrotic Activity

A key area of research involves evaluating the anticancer and antifibrotic activities of derivatives of this compound. The creation and testing of amino(imino)thiazolidinone derivatives have identified several candidates with significant antifibrotic activity, comparable to known drugs like Pirfenidone, without possessing anticancer effects. This selective activity suggests potential for therapeutic applications in treating fibrosis-related diseases (Kaminskyy et al., 2016).

Antimicrobial Properties

Further studies explore the antimicrobial potential of thiazolidinone derivatives, revealing a broad spectrum of activity against various bacterial and fungal pathogens. This research opens avenues for developing new antimicrobial agents that can address the rising challenge of antibiotic resistance (Darwish et al., 2014).

Zukünftige Richtungen

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of methods of synthesis of 2-ylidenethiazolidin-4-one derivatives and the study of their biological activity is a relevant task today . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Eigenschaften

IUPAC Name |

(2Z)-2-cyano-N-methyl-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-21-17(24)15(12-20)19-23(14-5-3-2-4-6-14)18(25)16(26-19)11-13-7-9-22-10-8-13/h2-11H,1H3,(H,21,24)/b16-11+,19-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGSTJLZYJOLQE-SRDSUALGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(=CC2=CC=NC=C2)S1)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)/C(=C\C2=CC=NC=C2)/S1)C3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-N-methyl-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2774486.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)

![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide](/img/structure/B2774499.png)